molecular formula C26H26BrNO6 B407936 METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B407936
M. Wt: 528.4g/mol
InChI Key: JSTYJSLFLIVBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves several steps:

    Starting Materials: The synthesis begins with the preparation of the core quinoline structure.

    Bromination: Introduction of the bromine atom at the 3-position of the phenyl ring.

    Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups to the phenyl ring.

    Carboxylation: Introduction of the carboxylate group to the quinoline structure.

    Methylation: Methylation of the carboxylate group to form the final ester.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:

    Optimization of Reaction Conditions: Temperature, pressure, and pH control.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions at the bromine site.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-bromo-5-hydroxy-4-methoxyphenyl)acetate
  • β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine

Properties

Molecular Formula

C26H26BrNO6

Molecular Weight

528.4g/mol

IUPAC Name

methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H26BrNO6/c1-13-22(26(31)34-4)23(16-9-18(27)25(30)21(12-16)33-3)24-19(28-13)10-15(11-20(24)29)14-5-7-17(32-2)8-6-14/h5-9,12,15,23,28,30H,10-11H2,1-4H3

InChI Key

JSTYJSLFLIVBIP-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.